N-methylquinolin-8-amine
Overview
Description
N-methylquinolin-8-amine, also known as 2-methyl-8-quinolinamine , is a compound with the molecular formula C10H10N2 . It has a molecular weight of 158.2 and is typically in liquid form . It is used in various applications such as agrochemical intermediates, intermediates, fine chemicals, dyestuff intermediates, flavor & fragrance, and in pharmaceutical intermediates .
Synthesis Analysis
The synthesis of quinolin-8-amines, including N-methylquinolin-8-amine, can be achieved through intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines . This process involves the use of stannous chloride or indium powder under acidic conditions .Molecular Structure Analysis
The molecular structure of N-methylquinolin-8-amine is represented by the linear formula C10H10N2 . For a more detailed structural analysis, techniques such as NMR, HPLC, LC-MS, UPLC, and others can be used .Physical And Chemical Properties Analysis
N-methylquinolin-8-amine is a liquid at room temperature . It should be stored in a dark place, sealed in dry conditions .Scientific Research Applications
Drug Discovery
“N-methylquinolin-8-amine” is a vital scaffold for leads in drug discovery . It plays a major role in the field of medicinal chemistry . The compound’s unique structure and properties make it an essential component in the development of new pharmaceuticals .
Organic Chemistry
This compound has versatile applications in the fields of industrial and synthetic organic chemistry . It is used as a building block in the synthesis of various complex organic compounds .
Biological Activities
Quinoline derivatives, including “N-methylquinolin-8-amine”, have been found to exhibit potential biological activities . These activities make them valuable in the development of new therapeutic agents .
Pharmaceutical Activities
“N-methylquinolin-8-amine” and its derivatives have shown potential pharmaceutical activities . This makes them promising candidates for the development of new drugs .
Synthesis Protocols
“N-methylquinolin-8-amine” is used in various synthesis protocols . These include classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach .
Green Chemistry
This compound is also used in green chemistry protocols . These include transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .
Safety and Hazards
N-methylquinolin-8-amine is classified under the GHS07 hazard class . It has hazard statements H315-H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .
Future Directions
Quinoline and its derivatives, including N-methylquinolin-8-amine, have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Future research may focus on developing new synthesis protocols and finding new applications for these compounds .
Mechanism of Action
Target of Action
N-Methylquinolin-8-amine, a derivative of quinoline, has been found to have significant biological activity. Quinoline is an important pharmacophoric moiety, and its derivatives have been screened against various cell lines . The primary target of N-Methylquinolin-8-amine is the PI3K/AKT/mTOR pathway proteins , which play a crucial role in multiple cancers .
Mode of Action
The compound interacts with its targets, primarily the PI3K/AKT/mTOR pathway proteins, through a process known as molecular docking . This interaction results in changes in the protein’s function, which can lead to the inhibition of cancer cell proliferation .
Biochemical Pathways
The PI3K/AKT/mTOR pathway is a key signaling pathway that plays a role in multiple cancers by regulating apoptosis and cell proliferation . N-Methylquinolin-8-amine’s interaction with this pathway can lead to the inhibition of these processes, thereby affecting the growth and survival of cancer cells .
Result of Action
The molecular and cellular effects of N-Methylquinolin-8-amine’s action primarily involve the inhibition of cancer cell proliferation. For instance, one of the compounds, 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine, has been found to be active against a non-small cell lung cancer cell line, A549, with an inhibition concentration value of (IC50) 29.4 μM .
properties
IUPAC Name |
N-methylquinolin-8-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-11-9-6-2-4-8-5-3-7-12-10(8)9/h2-7,11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDZAZXIBALFGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC2=C1N=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701312819 | |
Record name | N-Methyl-8-quinolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701312819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methylquinolin-8-amine | |
CAS RN |
14148-44-8 | |
Record name | N-Methyl-8-quinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14148-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-8-quinolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701312819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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